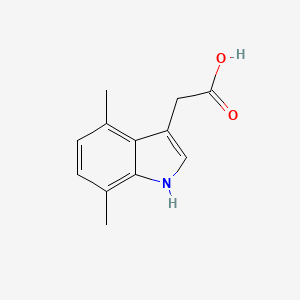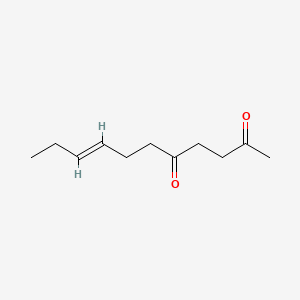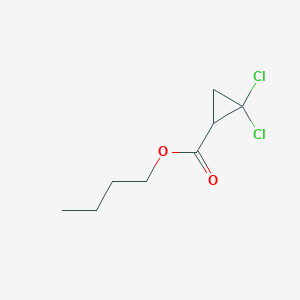![molecular formula C11H8Cl3N3S B14723453 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine CAS No. 6307-38-6](/img/structure/B14723453.png)
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is a chemical compound with the molecular formula C11H8Cl3N3S and a molecular weight of 320.6253 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro and dichlorobenzyl sulfanyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-chloro-6-mercaptopyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. For instance, it may inhibit protein kinases or other enzymes involved in cell signaling, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Diphenylpyrimidin-2-amine Derivatives: These compounds share a similar pyrimidine core but have different substituents, leading to variations in their chemical and biological properties.
2,4-Dichlorobenzyl Alcohol: This compound has a similar dichlorobenzyl group but lacks the pyrimidine ring, resulting in different applications and mechanisms of action.
Uniqueness
4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
6307-38-6 |
|---|---|
Molekularformel |
C11H8Cl3N3S |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
4-chloro-6-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8Cl3N3S/c12-7-2-1-6(8(13)3-7)5-18-10-4-9(14)16-11(15)17-10/h1-4H,5H2,(H2,15,16,17) |
InChI-Schlüssel |
LQHLTTKDALJKPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


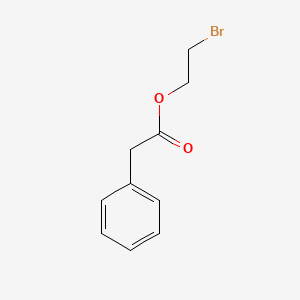


![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
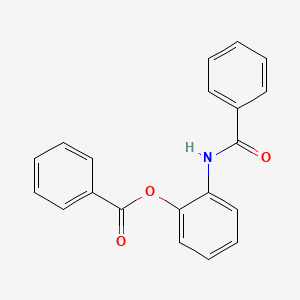

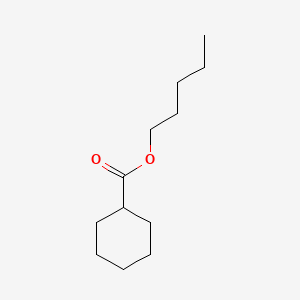
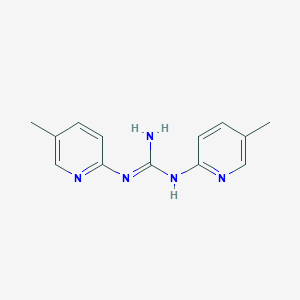

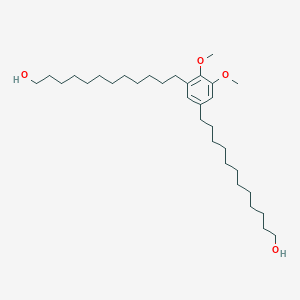
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
